(S)-2-amino-4-methyl-N-phenylpentanamide

Description

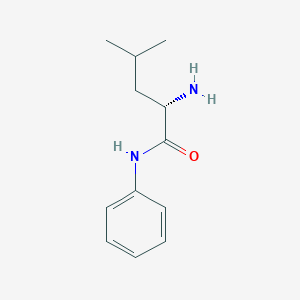

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-methyl-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)8-11(13)12(15)14-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQPFIFWYHHVLD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452587 | |

| Record name | L-leucine anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21930-98-3 | |

| Record name | L-leucine anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Stereoselective Synthesis of (S)-2-amino-4-methyl-N-phenylpentanamide

Achieving the desired (S)-configuration at the α-carbon is a critical aspect of synthesizing this compound. This is accomplished through enantioselective approaches that selectively produce one enantiomer over the other.

Enantioselective Approaches to α-Amino Amides

The enantioselective synthesis of α-amino amides is a cornerstone for producing compounds like this compound. rsc.org A common strategy involves the use of chiral starting materials, such as naturally occurring amino acids. For this particular compound, L-leucine, which possesses the desired (S)-stereochemistry, serves as a readily available chiral precursor. researchgate.net The synthesis often begins with the protection of the amino group of L-leucine to prevent unwanted side reactions during the subsequent amidation step.

Various synthetic methods have been developed to produce enantiomerically enriched α-amino acids and their derivatives. acs.org These include catalytic asymmetric methods which have proven effective for large-scale production. acs.org

Chiral Auxiliary and Asymmetric Catalysis Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. One widely used chiral auxiliary is tert-butanesulfinamide, which has been employed in the asymmetric synthesis of a vast array of chiral amines. yale.eduresearchgate.net This method involves the condensation of the chiral sulfinamide with an aldehyde to form a sulfinyl imine, which then undergoes diastereoselective addition of a nucleophile. Subsequent removal of the auxiliary yields the desired chiral amine.

Asymmetric catalysis offers another powerful strategy for the enantioselective synthesis of α-amino amides. This approach utilizes a chiral catalyst to control the stereochemistry of the reaction. For instance, cinchona alkaloid derivatives have been used as bifunctional, hydrogen-bonding catalysts in the enantioselective addition of masked acyl cyanides to imines, providing access to a variety of α-amino acid derivatives with high enantioselectivity. acs.org

Classical and Modern Amidation Techniques for N-Phenylpentanamide Formation

The formation of the amide bond between the carboxylic acid of the leucine (B10760876) derivative and aniline (B41778) is the final key step in the synthesis of this compound. A variety of classical and modern amidation methods can be employed for this transformation.

Mitsunobu Reaction and Amidation Reaction Applications

The Mitsunobu reaction is a versatile method for forming esters, ethers, and amides from alcohols. wikipedia.orgorganic-chemistry.org It involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgcommonorganicchemistry.com In the context of amide synthesis, an acidic nitrogen nucleophile can be used to displace an activated alcohol. organic-chemistry.orgcommonorganicchemistry.com While typically used for converting alcohols, variations of this reaction can be adapted for amide formation under mild conditions. commonorganicchemistry.com

Direct amidation reactions are more commonly employed for synthesizing amides from carboxylic acids and amines. numberanalytics.com These reactions often require the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium salts like HATU and HBTU.

Solution-Phase Synthetic Protocols

Solution-phase synthesis remains a fundamental and widely practiced approach for preparing amides and peptides. nih.gov This method involves carrying out the reaction in a suitable solvent, which allows for good control over reaction conditions such as temperature and concentration. For the synthesis of this compound, a typical solution-phase protocol would involve dissolving the protected L-leucine and aniline in an appropriate solvent, followed by the addition of a coupling agent. numberanalytics.com The choice of solvent and coupling agent can significantly impact the reaction's efficiency and yield. numberanalytics.commdpi.com

Recent advancements in solution-phase peptide synthesis have focused on developing faster and more sustainable protocols. For example, the use of biomimetic activating agents like cyclic propylphosphonic anhydride (B1165640) (T3P®) can promote rapid and efficient amide bond formation with minimal side reactions. mdpi.com

| Reaction Method | Reagents | Typical Conditions | Reference |

| Direct Amidation | Carboxylic Acid, Amine, Coupling Agent (e.g., DCC, EDC) | Organic Solvent (e.g., DCM, DMF), Room Temperature | numberanalytics.com |

| Acid Chloride Method | Acid Chloride, Amine | Often requires a base to neutralize HCl byproduct | |

| Anhydride Method | Anhydride, Amine | Slower than the acid chloride method | |

| T3P® Mediated | N-protected Amino Acid, Amine, T3P®, Base (e.g., DIPEA) | Organic Solvent (e.g., DCM), Rapid reaction at room temperature | mdpi.com |

Continuous Flow Synthesis Optimization and Reaction Kinetics

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. researchgate.netrsc.org In a continuous flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov

The optimization of amide synthesis in continuous flow reactors often involves studying the reaction kinetics to understand the factors influencing the reaction rate and yield. researchgate.net This can lead to the development of highly efficient and automated processes for the production of amides. researchgate.netrsc.org For instance, multi-step continuous-flow systems have been developed for the synthesis of various amides and other valuable compounds. rsc.org

| Parameter | Advantage in Continuous Flow | Reference |

| Mixing | Efficient and rapid mixing of reagents | rsc.org |

| Heat Transfer | Superior heat exchange, allowing for better temperature control | researchgate.net |

| Safety | Smaller reaction volumes and better control reduce hazards | researchgate.net |

| Scalability | Production can be scaled up by running the system for longer periods | nih.gov |

| Automation | Amenable to automation for high-throughput synthesis | rsc.org |

Precursor Synthesis and Transformation Pathways

The transformation pathways to obtain this compound heavily rely on the successful synthesis of its precursors. The following subsections outline the established methodologies for synthesizing the pivotal intermediate, 4-Methyl-3-oxo-N-phenylpentanamide.

4-Methyl-3-oxo-N-phenylpentanamide serves as a key intermediate in the synthesis of more complex molecules. patsnap.com Its preparation is a critical step that has been the subject of various optimization studies to enhance yield and purity while minimizing environmental impact. wipo.int

One common method involves the direct amidation of a corresponding isobutyryl acetate (B1210297) with aniline. wipo.int This reaction can be conducted in the absence of a catalyst or with a trace amount of an organic base to facilitate the reaction. wipo.int A key aspect of this synthesis is the removal of the alcohol generated during the reaction, which is typically achieved through evaporation. wipo.int Upon completion of the reaction, any excess isobutyryl acetate can be recycled, contributing to the atom economy of the process. wipo.int This direct synthesis approach is noted for its short reaction time and the high purity of the resulting product. wipo.int

Alternative procedures described in patent literature, such as US5,097,045, utilize a solvent like toluene (B28343) and a catalyst such as ethylenediamine (B42938). patsnap.comgoogle.com In this process, methyl isobutyrylacetate and aniline are added in batches, and the methanol (B129727) produced is continuously removed by reflux. patsnap.comgoogle.com Post-reaction workup involves solvent removal through distillation, followed by extraction and crystallization to isolate the final product. google.com

More recent methods have focused on developing greener and more efficient processes. These include solvent-free approaches or the use of environmentally benign catalysts to simplify the procedure and reduce waste. wipo.int The primary goal of these methodologies is to produce high-purity 4-Methyl-3-oxo-N-phenylpentanamide, which is suitable for industrial-scale production. wipo.int

The amidation reaction between isobutyrylacetic acid methyl ester (also known as methyl isobutyrylacetate) and aniline is a fundamental method for the synthesis of 4-Methyl-3-oxo-N-phenylpentanamide. patsnap.comwipo.int This reaction involves the nucleophilic attack of the amino group of aniline on the ester carbonyl group of isobutyrylacetic acid methyl ester, leading to the formation of an amide bond and the elimination of methanol. patsnap.com

The reaction conditions for this amidation can be varied to optimize the yield and purity of the product. For instance, the molar ratio of the reactants, the choice of catalyst, the reaction temperature, and the solvent all play a significant role. google.com In some protocols, an excess of aniline is used, which can also act as a solvent for the reaction. google.com

Several catalytic systems have been explored for this transformation. While the reaction can proceed without a catalyst, the use of catalysts like ethylenediamine or 4-dimethylaminopyridine (B28879) (DMAP) has been reported to enhance the reaction rate. patsnap.com The choice of catalyst can influence the reaction time and the final product's purity. patsnap.com

A notable advancement in this area is the development of a continuous microflow system for the synthesis of 4-methyl-3-oxo-n-phenyl-pentanamide, which has been shown to reduce the generation of by-products often seen in conventional batch reactors. researchgate.net

The table below summarizes various reaction conditions and outcomes for the synthesis of 4-Methyl-3-oxo-N-phenylpentanamide from Isobutyrylacetic Acid Methyl Ester and Aniline, as described in the literature.

| Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Methyl Isobutyrylacetate, Aniline | 4-dimethylaminopyridine (DMAP) | 80, then 120 | 2 | 97.8 | 98.4 | patsnap.com |

| Isobutyryl Acetate, Aniline | None or trace organic base | Not specified | Short | High | High | wipo.int |

| Methyl Isobutyrylacetate, Aniline | Ethylenediamine / Toluene | Reflux | Not specified | Not specified | Not specified | patsnap.comgoogle.com |

| Isobutyryl Methyl Acetate, Aniline | Not specified | Not specified | Not specified | ≥ 96 | > 98 | google.com |

| Methyl Isobutyrylacetate, Excess Aniline | Not specified | Not specified | Not specified | ≥ 92 | > 99.5 | google.com |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of (S)-2-amino-4-methyl-N-phenylpentanamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while two-dimensional (2D) NMR experiments establish connectivity.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the isobutyl group, the α-proton, the primary amine protons, the amide proton, and the aromatic protons of the phenyl ring. The protons of the two methyl groups in the isobutyl moiety are diastereotopic and are expected to appear as separate doublets. The aromatic region will typically show complex multiplets corresponding to the ortho, meta, and para protons of the N-phenyl group. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the amide group is particularly characteristic, appearing significantly downfield. nih.gov The chemical shifts of the carbons in the phenyl ring and the aliphatic side chain can be precisely assigned.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm the connectivity between protons and carbons, solidifying the structural assignment.

To confirm the (S)-stereochemistry at the chiral center (C2), chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used. researchgate.net Reaction with a CDA, such as Mosher's acid chloride, creates diastereomers that exhibit distinct and separable signals in the NMR spectrum, allowing for the determination of enantiomeric purity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar structural motifs.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique used for this type of polar molecule, typically generating the protonated molecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₂H₁₈N₂O). nih.gov This is crucial for distinguishing the target compound from any potential isobaric impurities.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion, which provides further structural confirmation. nih.gov Characteristic fragment ions would result from the cleavage of the amide bond, the loss of the isobutyl side chain, and fragmentation of the phenyl group. For instance, a key fragmentation would be the loss of the phenylamino (B1219803) group or the formation of the leucyl immonium ion.

Table 2: Predicted Mass Spectrometry Data for this compound Calculated for the most abundant isotopes.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC))

Chromatographic methods are the gold standard for assessing the chemical and enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) is routinely used to determine chemical purity. A reversed-phase method, typically employing a C18 stationary phase with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol (B129727) gradient, can effectively separate the target compound from starting materials, by-products, and other impurities. d-nb.info Detection is commonly performed using a UV detector.

Determining the enantiomeric excess (e.e.) requires a chiral separation method. This is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). researchgate.net Polysaccharide-based CSPs (e.g., those derived from amylose (B160209) or cellulose) are particularly effective for separating the enantiomers of amino acid derivatives. researchgate.net The two enantiomers interact differently with the chiral selector on the stationary phase, leading to different retention times and allowing for their quantification.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, especially for chiral separations. uva.esresearchgate.net SFC uses supercritical CO₂ as the primary mobile phase, often with a small amount of a polar co-solvent like methanol. mdpi.com This technique offers advantages such as faster analysis times, reduced organic solvent consumption, and often superior resolution for chiral compounds compared to HPLC. uva.es The same types of polysaccharide-based chiral stationary phases used in HPLC are highly effective in SFC. nih.gov

Table 3: Example Chromatographic Conditions for Chiral Analysis Conditions are illustrative and require method-specific optimization.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) Spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The IR spectrum provides a characteristic fingerprint of the molecule based on the vibrations of its chemical bonds. mdpi.comsemanticscholar.org

Key expected absorption bands include:

N-H stretching: Two distinct bands for the primary amine (NH₂) around 3400-3300 cm⁻¹ and a single band for the secondary amide (N-H) around 3300 cm⁻¹.

C-H stretching: Bands for aromatic C-H bonds appear just above 3000 cm⁻¹, while those for aliphatic C-H bonds appear just below 3000 cm⁻¹.

C=O stretching (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group.

N-H bending (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, appears around 1510-1570 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. For this compound, the UV absorption is dominated by the N-phenyl group. nih.gov The phenyl ring gives rise to characteristic π → π* transitions, typically resulting in one or more absorption maxima (λ_max) in the range of 200-280 nm. mu-varna.bg The exact position and intensity of these bands can be influenced by the amide substituent on the ring.

Table 4: Key IR and UV-Vis Spectroscopic Data

Table of Compounds Mentioned

Chemical Derivatives and Structure Activity Relationship Sar Studies

Synthesis of Novel Derivatives of (S)-2-amino-4-methyl-N-phenylpentanamide

The synthesis of novel derivatives from the parent compound, this compound, is a strategic approach to explore and optimize its chemical and biological properties. Modifications typically target the amide nitrogen, the amino acid side-chain, or the primary amino group to generate a library of analogues for structure-activity relationship (SAR) studies. These studies are crucial for identifying the key molecular features responsible for a desired effect. nih.gov

The N-phenyl group of the parent amide offers a prime site for substitution to probe the effects of steric and electronic changes on activity. Synthetic routes to these N-substituted derivatives primarily involve standard amidation reactions, where a suitably protected (S)-leucine is coupled with a diverse range of primary or secondary amines. sphinxsai.com

Common synthetic strategies include:

Acyl Chloride Method : The carboxylic acid of a protected leucine (B10760876) (e.g., Boc-Leu-OH) is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com This intermediate readily reacts with a substituted aniline (B41778) or other amine to form the desired amide bond. masterorganicchemistry.com

Peptide Coupling Reagents : For more sensitive substrates, direct coupling of the protected amino acid with an amine is achieved using dehydrating agents. masterorganicchemistry.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), facilitate amide bond formation under mild conditions. researchgate.net

Partial Hydrolysis of Nitriles : While less common for N-substituted amides, primary amides can be synthesized via the partial hydrolysis of nitriles under controlled acidic or basic conditions. masterorganicchemistry.com

These methods allow for the introduction of a wide array of substituents on the amide nitrogen, including alkyl, aryl, and heterocyclic groups, enabling a systematic exploration of SAR. sphinxsai.comresearchgate.net

Table 1: Synthetic Routes for Amide Bond Formation

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Acyl Halide Coupling | Thionyl chloride (SOCl₂), Oxalyl chloride | Typically anhydrous, often with a non-nucleophilic base | High reactivity of acyl halide intermediate |

| Carbodiimide Coupling | DCC, EDC, HOBt, DIPEA | Mild, neutral pH, room temperature | High yields, low racemization, suitable for sensitive substrates masterorganicchemistry.comresearchgate.net |

Modification of the isobutyl side-chain of the leucine moiety allows for the investigation of how hydrophobicity, sterics, and conformational flexibility influence biological interactions. nih.gov Leucine derivatives can be classified based on the site of modification, with side-chain alterations representing a key group for SAR studies. researchgate.net

Structural exploration involves synthesizing analogues where the isobutyl group is replaced by other alkyl or functionalized groups. For instance, SAR studies on related amino acid-derived compounds have shown that changing the side chain from isobutyl (leucine) to isopropyl (valine) or a tert-butyl group (tert-leucine) can significantly alter receptor affinity and potency. nih.gov In one study on synthetic cannabinoid receptor agonists, tert-leucinamide derivatives consistently showed higher affinity and potency compared to valinamide (B3267577) analogues. nih.gov

Synthetic access to these analogues requires starting from non-canonical amino acids, which are then carried through the amidation procedures described previously. The exploration aims to map the spatial and chemical requirements of the binding pocket, guiding the design of more potent or selective compounds.

Design and Synthesis of Peptidomimetics Incorporating the Pentanamide (B147674) Scaffold

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. slideshare.netnih.gov The this compound structure can serve as a scaffold or a component in the design of such peptidomimetics. researchgate.net The general approach involves replacing parts of a peptide with non-peptide moieties while retaining the key pharmacophoric elements in their correct three-dimensional orientation. upc.eduresearchgate.net

A primary goal in peptidomimetic design is to reduce the conformational flexibility of the parent peptide. slideshare.net By locking the molecule into its bioactive conformation, the entropic penalty of binding is reduced, which can lead to increased affinity and selectivity. nih.govmdpi.com

Key strategies for introducing conformational constraints include:

Backbone Modifications : The peptide backbone itself can be altered to restrict rotation. nih.gov Common modifications include N-methylation (introducing a methyl group on the amide nitrogen), which can influence the cis-trans isomerization of the peptide bond and reduce the number of hydrogen bond donors. nih.govmonash.edu Another approach is the use of amide bond isosteres, where the amide functionality is replaced with groups like esters, ketones, or tetrazoles to modify properties such as stability, flexibility, and hydrogen bonding capacity. researchgate.netnih.gov

Incorporation of Constrained Amino Acids : Using amino acids with built-in constraints, such as α,α-disubstituted amino acids (e.g., aminoisobutyric acid, Aib), can favor specific secondary structures. nih.gov

Cyclization : Linking the N- and C-termini or creating a side-chain to side-chain linkage (stapling) is a powerful method to globally restrict the conformation of a peptide. slideshare.net

Table 2: Common Backbone Modifications in Peptidomimetic Design

| Modification | Structural Change | Effect on Properties |

|---|---|---|

| N-Methylation | Addition of -CH₃ to amide nitrogen | Alters cis/trans amide bond equilibrium; removes H-bond donor; can increase proteolytic stability. nih.gov |

| Amide Bond Isosteres | Replacement of -CO-NH- with other groups (e.g., -CH₂-NH-, -C=C-) | Alters geometry, polarity, and H-bonding; improves stability against proteases. nih.gov |

Peptide secondary structures like β-turns are critical for molecular recognition and protein-protein interactions. nih.gov The pentanamide scaffold can be incorporated into molecules designed to mimic these turns. β-turns involve four amino acid residues where the peptide chain reverses its direction. nih.gov

Synthetic scaffolds are often used to replace the central i+1 and i+2 residues of a turn, forcing the flanking residues into a specific spatial arrangement. nih.gov Azabicycloalkanone amino acids, for example, have proven effective as dipeptide surrogates to mimic type II' β-turns. nih.gov Similarly, a pentanamide structure could be part of a larger cyclic system or a rigid acyclic framework designed to present amino acid side chains in a topography that mimics a natural β-turn. nih.govrsc.org The design of such mimics relies on understanding the precise dihedral angles of the target turn, which can then be engineered into the scaffold. nih.gov The ultimate goal is to create a stable, non-peptidic molecule that reproduces the surface features of the original peptide secondary structure, thereby mimicking its biological function. nih.gov

Impact of Chiral Purity on Derivative Properties and Research Outcomes

Stereochemistry is a critical factor in pharmacology and medicinal chemistry, as the three-dimensional arrangement of atoms profoundly influences a molecule's interaction with chiral biological systems like receptors and enzymes. ijpsjournal.comnih.gov The parent compound, this compound, is chiral due to the stereocenter at the α-carbon of the leucine residue. The "(S)" designation specifies a particular enantiomer.

The two enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolism, and toxicity. nih.gov One enantiomer may be highly active while the other is inactive or even produces adverse effects. nih.gov Therefore, maintaining high chiral purity during the synthesis and evaluation of derivatives is paramount for obtaining clear and reproducible research outcomes. mdpi.com

The presence of a racemic mixture (an equal mix of both enantiomers) can complicate SAR studies, as the observed biological effect is a composite of the activities of both stereoisomers. researchgate.net This can mask the true potency of the active enantiomer and lead to an inaccurate understanding of the pharmacophore. nih.gov Consequently, synthetic routes must be designed to be stereospecific or stereoselective, and the enantiomeric purity of the final compounds must be rigorously verified. mdpi.com Research findings based on chirally pure derivatives are more reliable and provide a more precise basis for the rational design of new therapeutic agents. ijpsjournal.comnih.gov

Applications in Complex Organic Synthesis and Medicinal Chemistry Building Blocks

Precursor in the Total Synthesis of Therapeutically Relevant Molecules (e.g., Atorvastatin and its Intermediates)

The synthesis of Atorvastatin, a leading drug for lowering cholesterol, involves the construction of a complex, highly substituted pyrrole (B145914) core. nih.govacs.org The manufacturing process for this drug relies on key intermediates that can be assembled through methods like the Paal-Knorr pyrrole synthesis. nih.govresearchgate.net Among the critical precursors for the core structure of Atorvastatin is the 1,4-diketone intermediate, 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. acgpubs.org

This diketone is itself synthesized from simpler building blocks, prominently featuring the structural motif of 4-methyl-3-oxo-N-phenylpentanamide. acgpubs.orgbiomolther.org Various synthetic strategies have been developed to produce these intermediates efficiently on a large scale. researchgate.netatlantis-press.com For instance, one established route to an Atorvastatin intermediate involves the Knoevenagel condensation of 4-methyl-3-oxo-N-phenylpentanamide with benzaldehyde, followed by a subsequent Stetter reaction with 4-fluorobenzaldehyde (B137897) to construct the required diketone backbone. biomolther.orgdrugfuture.com While (S)-2-amino-4-methyl-N-phenylpentanamide is a derivative of L-leucine, its direct conversion to these specific β-ketoamide intermediates for Atorvastatin is a complex transformation that involves significant functional group manipulations. The value of amino acid-derived structures in pharmaceutical synthesis, however, underscores their importance as a source of chiral carbon frameworks for drug development.

Table 1: Key Intermediates in Atorvastatin Synthesis

| Intermediate Compound | Role in Synthesis | Common Synthetic Route |

|---|---|---|

| 4-methyl-3-oxo-N-phenylpentanamide | Core structural precursor | Condensation of a 4-methyl-3-oxopentanoic acid ester with aniline (B41778). biomolther.org |

| 2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide | Advanced intermediate | Knoevenagel condensation of 4-methyl-3-oxo-N-phenylpentanamide with benzaldehyde. drugfuture.com |

| 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid tert-butyl ester | Chiral side-chain precursor | Multi-step asymmetric synthesis to establish the correct stereochemistry for the dihydroxyheptanoic acid side chain. |

| 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide | 1,4-Diketone for Paal-Knorr reaction | Stetter reaction between an aldehyde and a Michael acceptor derived from 4-methyl-3-oxo-N-phenylpentanamide. biomolther.org |

Role as a Chiral Building Block in Asymmetric Synthesis and Catalyst Development

Chiral building blocks are fundamental components in modern organic synthesis, particularly for pharmaceuticals, as biological targets are inherently chiral and often interact specifically with only one enantiomer of a drug. Amino acids and their derivatives, such as this compound, are among the most important classes of chiral building blocks due to their natural abundance, high enantiomeric purity, and versatile chemical handles. researchgate.net

In asymmetric synthesis, the stereogenic center of this compound, derived from L-leucine, can be used to direct the formation of new stereocenters in a target molecule. This is a common strategy for producing enantiomerically pure compounds. nih.gov The compound can serve as a chiral scaffold, where its amino group is modified or used in coupling reactions to build larger, more complex chiral structures.

Furthermore, derivatives of chiral amines and amino acids are frequently employed as ligands for metal-based catalysts or as organocatalysts themselves. For example, the primary amine of this compound can be converted into more complex functionalities, such as a thiourea (B124793) or a Schiff base. Chiral Schiff bases, often complexed with metals like Ni(II), are effective catalysts for the asymmetric synthesis of novel, tailor-made amino acids. nih.govmdpi.com This demonstrates the potential of this compound to be developed into a bespoke chiral ligand or catalyst for stereoselective transformations.

Intermediates in the Synthesis of Other Bioactive Compound Classes (e.g., Thiazole (B1198619) derivatives, Thioureas)

The reactive primary amine of this compound makes it a versatile intermediate for the synthesis of various heterocyclic compounds known for their broad biological activities.

Thiourea Derivatives: Thioureas are a class of compounds with significant applications in medicinal chemistry and as organocatalysts. bibliomed.orgnih.gov The synthesis of chiral N-substituted thioureas from this compound can be achieved through well-established methods. A common approach involves the reaction of the primary amine with an appropriate isothiocyanate in a straightforward addition reaction. analis.com.mynih.gov Alternatively, reaction with carbon disulfide provides access to other thiourea derivatives. organic-chemistry.org The resulting chiral thioureas, incorporating the stereocenter from the parent amino acid derivative, are valuable in asymmetric catalysis, often acting as hydrogen-bond donors to control the stereochemical outcome of reactions.

Thiazole Derivatives: The 2-aminothiazole (B372263) moiety is a privileged scaffold found in numerous approved drugs and biologically active compounds. derpharmachemica.comresearchgate.net One of the most powerful methods for constructing the thiazole ring is the Hantzsch synthesis, which typically involves the condensation of an α-haloketone with a thiourea or thioamide. researchgate.net this compound can serve as a precursor to chiral thiazoles through a two-step sequence. First, it is converted into its corresponding chiral thiourea derivative as described above. This thiourea can then be reacted with a variety of α-haloketones to yield trisubstituted chiral 2-aminothiazole derivatives, where the original amino acid side chain is appended to the nitrogen atom of the thiazole ring. mdpi.comekb.eg This strategy allows for the systematic introduction of diversity into the final molecule, making it a powerful tool in drug discovery. nih.gov

Table 2: Synthetic Utility of this compound

| Target Compound Class | General Reaction Type | Key Reagents |

|---|---|---|

| N,N'-Disubstituted Thioureas | Amine Addition | Aryl or Alkyl Isothiocyanate (R-N=C=S). nih.gov |

| Symmetrical Thioureas | Condensation | Carbon Disulfide (CS2). organic-chemistry.org |

| 2-Aminothiazole Derivatives | Hantzsch Thiazole Synthesis | 1) Convert to thiourea; 2) React with an α-haloketone (R-CO-CH2-X). researchgate.netmdpi.com |

| Chiral Ligands/Auxiliaries | Schiff Base Condensation | Reaction with a chiral aldehyde or ketone, often for complexation with a metal (e.g., Ni(II)). nih.gov |

Computational Chemistry and Molecular Modeling Studies

Conformation Analysis and Stereochemical Prediction of (S)-2-amino-4-methyl-N-phenylpentanamide

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis of this compound is crucial for understanding its interactions and reactivity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule to identify its stable conformers.

A systematic conformational search for this compound would typically be performed using molecular mechanics force fields, followed by geometry optimization of the low-energy conformers using DFT, for instance, with the B3LYP functional and a 6-31G* basis set. The relative energies of the optimized conformers are then calculated at a higher level of theory to improve accuracy. These calculations can reveal the most stable spatial arrangements of the isobutyl group, the phenyl ring, and the amide and amino functionalities.

The stereochemical properties of this compound are defined by the chiral center at the alpha-carbon. Computational methods can be employed to predict and confirm the stereochemistry. By calculating the vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra of the (S)-enantiomer and comparing them with experimental data, the absolute configuration can be unequivocally assigned.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | -60° | 0.00 |

| 2 | 180° | 1.25 |

| 3 | 60° | 2.50 |

This table presents hypothetical data for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Optimization

Understanding the reaction mechanisms for the synthesis of this compound is vital for optimizing reaction conditions and improving yields. Computational modeling of reaction pathways allows for the investigation of potential routes and the identification of rate-determining steps.

Transition state theory is employed to calculate the rate constants of the reaction from the computed activation energies. The geometry of the transition state provides valuable information about the bond-forming and bond-breaking processes. By analyzing the vibrational frequencies of the transition state structure (which should have exactly one imaginary frequency corresponding to the reaction coordinate), the nature of the transition state can be confirmed. This detailed understanding can guide the selection of catalysts or reaction conditions to lower the activation barrier and thus enhance the reaction rate.

Table 2: Hypothetical Calculated Activation Energies for the Amide Bond Formation

| Reaction Pathway | Activating Agent | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Direct Amidation | None | 35.8 |

| Carbodiimide-mediated | DCC | 22.5 |

| Acid Chloride Pathway | SOCl₂ | 18.2 |

This table presents hypothetical data for illustrative purposes.

Molecular Docking and Interaction Studies with Theoretical Binding Sites for Ligand Design

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of ligand design, docking studies of this compound can be performed against a theoretical or known protein binding site to predict its binding affinity and mode of interaction.

The process involves preparing the 3D structure of both the ligand (this compound) and the target receptor. The ligand's conformational flexibility is often taken into account. Docking algorithms then sample a large number of possible orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding free energy.

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the binding site. This information is invaluable for understanding the molecular basis of its potential biological activity and for designing new derivatives with improved binding affinity and selectivity. For example, identifying that the phenyl group sits (B43327) in a hydrophobic pocket could suggest that modifications to this group could enhance binding.

Table 3: Hypothetical Molecular Docking Results of this compound with a Theoretical Kinase Binding Site

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.8 |

| Interacting Residues | LEU83, VAL91, ALA104, LYS106, ASP164 |

| Key Interactions | Hydrogen bond with ASP164, Hydrophobic interactions with LEU83, VAL91 |

This table presents hypothetical data for illustrative purposes.

Impurity Profiling, Identification, and Control in Synthetic Processes

Characterization of Process-Related Impurities in the Synthesis of N-Phenylpentanamides

Process-related impurities in the synthesis of N-phenylpentanamides, such as (S)-2-amino-4-methyl-N-phenylpentanamide, can originate from various sources including starting materials, intermediates, reagents, and side reactions occurring during the manufacturing process. synthinkchemicals.comscispace.com A comprehensive characterization of these impurities is fundamental to establishing effective control strategies.

Sources of Impurities:

Starting Material-Related Impurities: Impurities present in the initial raw materials can carry through the synthetic steps and contaminate the final product. For the synthesis of this compound, key starting materials include a derivative of L-leucine and aniline (B41778). Impurities could include enantiomers (D-leucine derivatives), other amino acids, or substituted anilines.

By-products from Side Reactions: Unintended chemical reactions can lead to the formation of various impurities. In amide bond formation, common side reactions include racemization of the chiral center, which is a significant concern for stereochemically sensitive compounds. organic-chemistry.org Other by-products can result from over-reaction or reactions with residual solvents or reagents.

Intermediates: In multi-step syntheses, unreacted intermediates can remain in the final product if purification steps are inadequate. scispace.com

Reagents and Catalysts: Residual coupling agents, bases, or catalysts used to facilitate the amide bond formation can also be present as impurities.

Common Process-Related Impurities: During the process development of APIs, a variety of impurities may be detected. nih.gov For N-phenylpentanamides, these can be broadly categorized as shown in the table below. The identification of these potential impurities is crucial for developing analytical methods and purification strategies. researchgate.net

| Impurity Type | Potential Source | Example Structure/Description |

|---|---|---|

| Diastereomeric Impurity | Racemization of the L-leucine starting material or intermediate during activation or coupling. | (R)-2-amino-4-methyl-N-phenylpentanamide |

| Unreacted Starting Materials | Incomplete reaction. | (S)-2-amino-4-methylpentanoic acid (L-leucine) or its activated ester; Aniline |

| Coupling Agent By-products | Reaction of the coupling agent (e.g., DCC, EDC). | Dicyclohexylurea (DCU) if DCC is used. |

| Over-reaction Products | Reaction of the product with another molecule of the activated starting material. | Dipeptide-type structures. |

| Degradation Products | Breakdown of the drug molecule due to factors like heat or pH during the process. synthinkchemicals.com | Hydrolysis of the amide bond, resulting in the starting acid and amine. |

Strategies for Impurity Minimization and Removal in Scalable Syntheses

Developing a scalable synthesis requires robust strategies to minimize the formation of impurities and efficiently remove them. researchgate.net This involves a combination of controlling input materials, optimizing reaction conditions, and implementing effective purification techniques. nih.govveeprho.com

Minimization Strategies:

Control of Starting Materials: A primary strategy is to control the quality of all input materials, including starting materials, reagents, and solvents. veeprho.com This involves setting strict specifications and testing materials for purity and the presence of any potentially reactive impurities.

Process Optimization: The conditions of the chemical reaction must be carefully optimized to maximize the yield of the desired product while minimizing side reactions. numberanalytics.com Key parameters include:

Temperature: Lowering the reaction temperature can often reduce the rate of side reactions, including epimerization. organic-chemistry.org

Reagent Selection: The choice of coupling reagent and base is critical. Mild coupling reagents can reduce the risk of racemization. organic-chemistry.org

Solvent: The solvent can significantly influence reaction rates and impurity profiles. numberanalytics.com

Reaction Time: Monitoring the reaction to determine the optimal endpoint can prevent the formation of degradation products from prolonged reaction times.

Removal Strategies: Even with optimized processes, some level of impurity formation is often unavoidable. Therefore, effective purification methods are essential.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds on a large scale. ucc.ie By carefully selecting the solvent system, it is often possible to crystallize the desired product while leaving impurities behind in the solution (mother liquor). This method is highly effective at removing impurities that have different solubility profiles from the main compound. ucc.ie

Chromatography: While often used in laboratory settings, preparative chromatography can be applied at larger scales to separate impurities with similar physical properties to the API. synthinkchemicals.com

Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents. For example, acidic or basic impurities can be removed by washing the organic product stream with aqueous base or acid, respectively.

Reactive Resins: Scavenger or reactive resins can be employed to selectively bind to and remove specific types of impurities, such as unreacted reagents or by-products. researchgate.net

| Strategy | Objective | Key Considerations |

|---|---|---|

| Input Material Control | Minimization | Purity specifications for starting materials, reagents, and solvents. |

| Process Parameter Optimization | Minimization | Temperature, choice of coupling agent/base, solvent, reaction time. organic-chemistry.orgnumberanalytics.com |

| Crystallization | Removal | Solvent selection, temperature profile, cooling rate. ucc.ie |

| Chromatography | Removal | Stationary phase, mobile phase, loading capacity. synthinkchemicals.com |

| Extraction | Removal | Solvent choice, pH adjustment. |

| Reactive Resins | Removal | Resin selectivity, capacity, and removal post-treatment. researchgate.net |

Advanced Analytical Methods for Impurity Detection and Quantification (e.g., HPLC-based methods)

To ensure the purity of this compound, sensitive and specific analytical methods are required to detect and quantify any process-related impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique used in the pharmaceutical industry for this purpose due to its high resolving power and versatility. neopharmlabs.compharmafocusasia.com

HPLC for Impurity Profiling: An HPLC method for impurity analysis must be able to separate the main API peak from all potential impurities. scirp.org Method development involves optimizing several parameters to achieve the desired separation.

Stationary Phase (Column): Reversed-phase columns, such as C18 or C8, are most commonly used for the analysis of moderately polar compounds like N-phenylpentanamides.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is typically used. Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities in a single run. researchgate.net

Detector: A UV detector is commonly used, set to a wavelength where the API and the impurities have significant absorbance. selectscience.net For impurities that lack a UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be employed.

Hyphenated Techniques (LC-MS): For the identification of unknown impurities, HPLC is often coupled with a mass spectrometer (LC-MS). scirp.org This provides mass information about the impurity, which is critical for elucidating its structure.

Method Validation: Once developed, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure it is fit for its intended purpose. nih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The table below summarizes typical parameters for an HPLC method used for impurity analysis.

| Parameter | Typical Selection/Condition | Purpose |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph | Separation and analysis of sample components. |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. researchgate.net |

| Mobile Phase | A: Phosphate Buffer (e.g., pH 2.5-7.0) B: Acetonitrile or Methanol (B129727) | Elutes compounds from the column. pH control can optimize peak shape. |

| Elution Mode | Gradient | Improves resolution of complex mixtures with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Detector | UV/Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) | Detects and quantifies analytes; DAD provides spectral data for peak purity assessment, MS provides mass for identification. selectscience.netnih.gov |

| Column Temperature | 25-40 °C | Improves peak shape and reproducibility of retention times. |

| Injection Volume | 5-20 µL | Amount of sample introduced for analysis. |

Q & A

Q. What are the recommended methods for synthesizing (S)-2-amino-4-methyl-N-phenylpentanamide with high enantiomeric purity?

Answer:

- Coupling Reagents : Use carbodiimide-based reagents (e.g., EDC) with HOBt or HOAt in anhydrous DMF or dichloromethane to minimize racemization during amide bond formation .

- Chiral Resolution : Employ chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer.

- Synthetic Route : A typical route involves sequential protection of the amino group (e.g., trifluoroacetyl), coupling with N-phenylpentanamide intermediates, and deprotection under mild acidic conditions .

- Key Metrics : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity (>98%) by HPLC .

Q. How can structural characterization of this compound be reliably performed?

Answer:

- NMR Spectroscopy : Acquire 1H NMR (400 MHz, CDCl3) to confirm stereochemistry: δ 1.2–1.4 (m, CH(CH3)2), δ 7.2–7.4 (m, aromatic protons) .

- Mass Spectrometry : Use ESI-MS (m/z calculated for C12H17N2O: 221.13; observed: 221.1 [M+H]+) .

- X-ray Crystallography : For absolute configuration verification, grow single crystals in a 1:1 ethanol/water mixture .

Q. What strategies optimize solubility and stability for in vitro assays?

Answer:

- Solubility : Dissolve in DMSO (stock solutions at 10 mM) and dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .

- Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS over 24 hours at 37°C .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting enzyme inhibition?

Answer:

- Core Modifications : Introduce substituents at the methyl group (e.g., CF3 for enhanced lipophilicity) or phenyl ring (e.g., electron-withdrawing groups for π-π stacking) .

- Assay Design :

- Enzyme Inhibition : Use fluorescence polarization assays (e.g., trypsin-like proteases) with IC50 calculations .

- Binding Affinity : Perform SPR or ITC to measure KD values .

- Data Interpretation : Correlate substituent effects with activity using multivariate regression analysis .

Q. How to resolve contradictions in reported biological activity data for this compound?

Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) across labs .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess variability in IC50 values (e.g., ±10% tolerance) .

- Orthogonal Validation : Confirm target engagement using CETSA (cellular thermal shift assay) or CRISPR knockdown .

Q. What in silico approaches predict the pharmacokinetic profile of this compound?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- LogP : ~2.1 (moderate lipophilicity)

- TPSA : 55 Ų (moderate permeability)

- CYP450 Inhibition Risk : Low (CYP3A4 score: 0.15) .

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.